molecular formula C15H22ClN3O B4409546 4-[3-(4-Methylpiperazin-1-yl)propoxy]benzonitrile;hydrochloride

4-[3-(4-Methylpiperazin-1-yl)propoxy]benzonitrile;hydrochloride

Cat. No.: B4409546
M. Wt: 295.81 g/mol
InChI Key: JDBUZOXUYGCTEO-UHFFFAOYSA-N
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Description

4-[3-(4-Methylpiperazin-1-yl)propoxy]benzonitrile;hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring, a benzonitrile group, and a propoxy linkage, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

4-[3-(4-methylpiperazin-1-yl)propoxy]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.ClH/c1-17-8-10-18(11-9-17)7-2-12-19-15-5-3-14(13-16)4-6-15;/h3-6H,2,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBUZOXUYGCTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methylpiperazin-1-yl)propoxy]benzonitrile;hydrochloride typically involves the reaction of 4-methyl-1-piperazine with 3-chloropropylbenzonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methylpiperazin-1-yl)propoxy]benzonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(4-Methylpiperazin-1-yl)propoxy]benzonitrile;hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methylpiperazin-1-yl)propoxy]benzonitrile;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The benzonitrile group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride
  • 4-(4-methyl-1-piperazinyl)aniline
  • 1-(3-aminopropyl)-4-methylpiperazine

Uniqueness

4-[3-(4-Methylpiperazin-1-yl)propoxy]benzonitrile;hydrochloride stands out due to its unique combination of a piperazine ring, a benzonitrile group, and a propoxy linkage. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[3-(4-Methylpiperazin-1-yl)propoxy]benzonitrile;hydrochloride
Reactant of Route 2
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4-[3-(4-Methylpiperazin-1-yl)propoxy]benzonitrile;hydrochloride

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